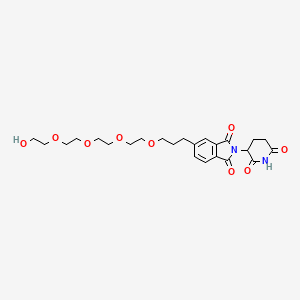
Thalidomide-5'-C3-PEG4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C3-PEG4-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and treatment for morning sickness in pregnant women but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-C3-PEG4-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . Industrial production methods for thalidomide derivatives often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity .
Analyse Chemischer Reaktionen
Thalidomide-5’-C3-PEG4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide derivatives can lead to the formation of hydroxylated metabolites, which have been shown to possess different biological activities .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C3-PEG4-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its anti-inflammatory and immunomodulatory properties . Thalidomide derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), making them useful in the treatment of conditions like multiple myeloma and erythema nodosum leprosum . Additionally, thalidomide-5’-C3-PEG4-OH is used in drug delivery research due to its ability to enhance the solubility and bioavailability of therapeutic agents .
Wirkmechanismus
The mechanism of action of Thalidomide-5’-C3-PEG4-OH involves its interaction with the protein cereblon (CRBN), which is a component of the Cullin RING E3 ligase complex . This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, such as Ikaros and Aiolos, which are involved in the regulation of immune responses . By modulating the activity of these proteins, Thalidomide-5’-C3-PEG4-OH exerts its anti-inflammatory and immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-C3-PEG4-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide, which also target the CRBN protein and have similar mechanisms of action . Thalidomide-5’-C3-PEG4-OH is unique in its structure due to the presence of the C3-PEG4-OH moiety, which enhances its solubility and bioavailability . This makes it particularly useful in drug delivery applications where improved pharmacokinetic properties are desired .
Similar Compounds::- Lenalidomide
- Pomalidomide
- 5-Hydroxythalidomide
Eigenschaften
Molekularformel |
C24H32N2O9 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-1-2-17-3-4-18-19(16-17)24(31)26(23(18)30)20-5-6-21(28)25-22(20)29/h3-4,16,20,27H,1-2,5-15H2,(H,25,28,29) |
InChI-Schlüssel |
KKKYGDWACFARQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
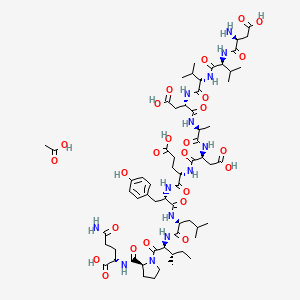
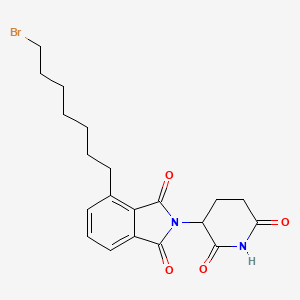
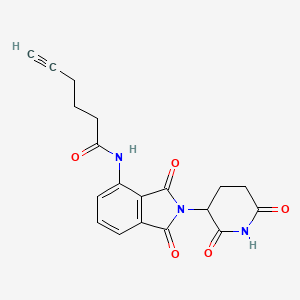
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

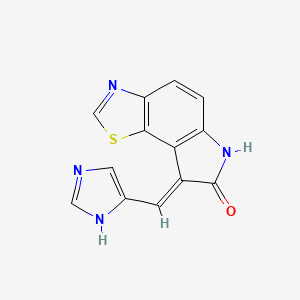
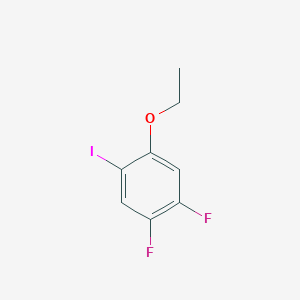
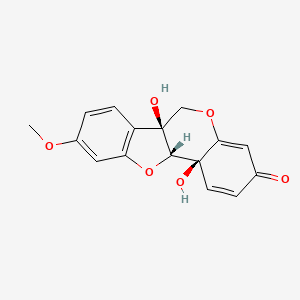

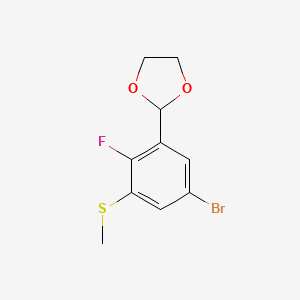
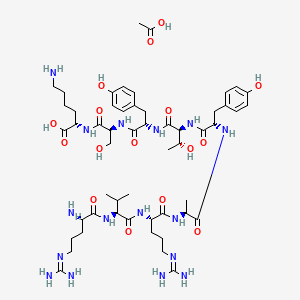
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
